4-oxo-3-phenyl-4H-chromen-7-yl methanesulfonate
Description
Properties
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5S/c1-22(18,19)21-12-7-8-13-15(9-12)20-10-14(16(13)17)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXSFULMZKXXNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl methanesulfonate typically involves the reaction of 4-oxo-3-phenyl-4H-chromen-7-ol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-oxo-3-phenyl-4H-chromen-7-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-oxo-3-phenyl-4H-chromen-7-yl methanesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl methanesulfonate involves its interaction with steroid sulfatase, an enzyme that converts sulfated steroids into non-sulfate steroid hormones . By inhibiting this enzyme, the compound reduces the levels of active estrogens, thereby inhibiting the growth of hormone-dependent cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds and hydrophobic interactions with the active site of the enzyme, which are crucial for its inhibitory activity .
Comparison with Similar Compounds
Key Structural Analogs
Table 1 summarizes critical structural analogs and their distinguishing features:
Reactivity and Stability
- Electrophilicity: The methanesulfonate group in the target compound facilitates nucleophilic substitution reactions, similar to methyl methanesulfonate (MMS), a known DNA alkylator . However, the coumarin backbone may direct reactivity toward specific biological targets (e.g., kinases or proteases) rather than indiscriminate DNA damage.
- Stability : The trifluoromethyl group in the analog (CAS 452356-34-2) increases metabolic stability compared to the phenyl-substituted target compound, as CF₃ groups resist oxidative degradation .
Physicochemical Properties
- Solubility : The dimethoxy-substituted analog () exhibits higher aqueous solubility due to polar methoxy groups, whereas the target compound’s phenyl group enhances lipid membrane permeability .
- Toxicity Profile : Methanesulfonate esters (e.g., lead methanesulfonate in ) are generally corrosive and toxic, but coupling to a chromen scaffold may mitigate these effects by reducing volatility and bioavailability .
Biological Activity
4-Oxo-3-phenyl-4H-chromen-7-yl methanesulfonate is a compound belonging to the chromone family, which has garnered interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of chromone derivatives with methanesulfonic acid under specific conditions. The synthetic route can be modified to introduce various substituents on the phenyl ring, which may enhance biological activity.
Biological Activity
The biological activity of this compound encompasses antibacterial, anticancer, and anti-inflammatory properties. Below is a summary of key findings:
Antibacterial Activity
Research has demonstrated that derivatives of chromones exhibit significant antibacterial properties. For instance:
- Tested Strains : The compound was evaluated against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
- Methodology : The disk diffusion method was utilized to assess antibacterial efficacy, with results indicating that certain derivatives showed good activity against E. coli and moderate activity against S. aureus .
| Compound | Activity Against Gram-Negative Bacteria | Activity Against Gram-Positive Bacteria |
|---|---|---|
| This compound | Inhibition Zone: X mm (at 10 µg/ml) | Inhibition Zone: Y mm (at 10 µg/ml) |
Anticancer Activity
The anticancer potential of chromone derivatives has been explored extensively:
- Cell Lines : The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
- Results : Certain derivatives exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 | X µM |
| This compound | A549 | Y µM |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- Mechanism : It may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
- Findings : In vitro studies indicated that some derivatives could reduce inflammation markers in treated cells .
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of various chromone derivatives, including 4-Oxo-3-phenyl derivatives, showing that modifications on the phenyl ring significantly influenced their efficacy against E. coli and S. aureus .
- Anticancer Evaluation : Another study focused on the anticancer effects of chromone derivatives on MCF-7 cells, revealing that specific substitutions enhanced cytotoxicity compared to the parent compound .
Q & A
Q. What synthetic methodologies are recommended for preparing 4-oxo-3-phenyl-4H-chromen-7-yl methanesulfonate?
The primary route involves nucleophilic substitution of the hydroxyl group at the 7-position of 4-oxo-3-phenylcoumarin with methanesulfonyl chloride. Key steps include:
- Using anhydrous solvents (e.g., dichloromethane) and bases (triethylamine or pyridine) to scavenge HCl.
- Maintaining low temperatures (0–5°C) to suppress side reactions like hydrolysis of the sulfonate ester .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- 1H/13C NMR : Assign aromatic protons and confirm substitution patterns (e.g., coupling constants for adjacent protons). The methanesulfonate group appears as a singlet near δ 3.2 ppm in 1H NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 358.06 for C17H13O5S) .
- X-ray Crystallography : Resolves ambiguity in regiochemistry and confirms the sulfonate ester’s spatial orientation (e.g., torsional angles in the chromenone core) .
Q. How should researchers assess the compound’s stability under experimental conditions?
- Conduct accelerated degradation studies under varying pH, temperature, and light exposure.
- Monitor hydrolytic stability via HPLC to detect decomposition products (e.g., free coumarin or methanesulfonic acid) .
- Store the compound in inert atmospheres (argon) at –20°C to prevent moisture-induced hydrolysis.
Q. What solvent systems are optimal for recrystallization?
- Use mixed solvents like ethanol/water or acetone/hexane to achieve high-purity crystals.
- Slow evaporation at 4°C yields single crystals suitable for XRD analysis .
Q. How can researchers verify the absence of regioisomeric impurities?
- Compare experimental NMR data with computational predictions (e.g., DFT calculations for chemical shifts).
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .
Advanced Research Questions
Q. What strategies resolve contradictions between NOESY and X-ray crystallography data in structural assignments?
- Prioritize XRD for unambiguous spatial resolution, as NOESY correlations may mislead due to dynamic effects or solvent interactions.
- Cross-validate with DFT-optimized geometries to identify discrepancies arising from crystal packing forces .
Q. How can low yields in sulfonate ester formation be mitigated?
- Optimize stoichiometry (1.2–1.5 equivalents of methanesulfonyl chloride) and reaction time (2–4 hours).
- Introduce catalytic DMAP to enhance nucleophilicity of the phenolic oxygen .
- Replace traditional bases with polymer-supported alternatives to simplify purification .
Q. What experimental designs address regioselectivity challenges in functionalizing the chromenone core?
- Use steric and electronic directing groups (e.g., electron-withdrawing substituents at the 3-phenyl ring) to favor sulfonation at the 7-position.
- Conduct competitive reactions with isotopic labeling to track substitution pathways .
Q. How should researchers interpret conflicting mass spectrometry and elemental analysis data?
Q. What computational approaches predict the compound’s reactivity in biological or catalytic systems?
- Perform molecular docking studies to assess interactions with target proteins (e.g., kinases or esterases).
- Use QM/MM simulations to model hydrolysis pathways under physiological conditions .
Key Methodological Insights from Evidence
- Synthetic Optimization : highlights the use of anhydrous conditions and inert atmospheres to achieve >85% yield in sulfonate ester synthesis.
- Crystallography : and provide torsional angle data (e.g., O–S–O–C7 = −179.12°), critical for confirming the sulfonate group’s planar orientation.
- Stability : emphasizes the compound’s sensitivity to hydrolysis, necessitating rigorous moisture control during storage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
